![molecular formula C16H14BrNO3 B5778277 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B5778277.png)
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo group, a formyl group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves a multi-step process:
Bromination: The starting material, 2-phenoxybenzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Formylation: The brominated intermediate is then subjected to formylation, often using a Vilsmeier-Haack reaction, to introduce the formyl group at the 4-position.
Acetamide Formation: The final step involves the reaction of the formylated intermediate with 3-methylaniline in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2-bromo-4-carboxyphenoxy)-N-(3-methylphenyl)acetamide.
Reduction: 2-(2-bromo-4-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.
Substitution: 2-(2-amino-4-formylphenoxy)-N-(3-methylphenyl)acetamide (if amine is the nucleophile).
Scientific Research Applications
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
2-(2-bromo-4-methylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to the combination of the bromo and formyl groups, which can impart distinct reactivity and properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific biological or material properties.
Properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWQRGAZFVKDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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